2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

Medicinal Chemistry Physicochemical Property ADME Prediction

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol (CAS 1496196-31-6) is a chiral, non-racemic 1,3-propanediol derivative bearing a 4-chloro-3-fluorophenyl group at the 1-position and a primary amine at the 2-position. This compound belongs to the 'phenylserinol' class of building blocks, which are extensively employed in the synthesis of oxazolidines, spirocycles, and as chiral auxiliaries.

Molecular Formula C9H11ClFNO2
Molecular Weight 219.64 g/mol
Cat. No. B12091338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol
Molecular FormulaC9H11ClFNO2
Molecular Weight219.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(CO)N)O)F)Cl
InChIInChI=1S/C9H11ClFNO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2
InChIKeyLXRBJLLDUYVYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol: A Halogenated Amino-Diol Building Block for Medicinal Chemistry Synthesis and Fragment-Based Discovery


2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol (CAS 1496196-31-6) is a chiral, non-racemic 1,3-propanediol derivative bearing a 4-chloro-3-fluorophenyl group at the 1-position and a primary amine at the 2-position [1]. This compound belongs to the 'phenylserinol' class of building blocks, which are extensively employed in the synthesis of oxazolidines, spirocycles, and as chiral auxiliaries [2]. While structurally related to simpler 2-amino-1-aryl-1,3-propanediols, the specific combination of chlorine and fluorine substituents on its aromatic ring introduces a unique electronic profile that can critically influence downstream biological activity or synthetic reactivity [1].

The Procurement Risk of Substituting 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol with Non-Halogenated or Mono-Halogenated Analogs


Substituting this compound with a generic 2-amino-1-phenylpropane-1,3-diol or a mono-halogenated analog (e.g., 4-chlorophenyl or 3-fluorophenyl only) is highly inadvisable in a structure-activity relationship (SAR) context. The 4-chloro-3-fluoro substitution pattern imparts a specific, calculated XLogP3 of 0.2 [1], balancing lipophilicity and aqueous solubility, while the combined electron-withdrawing effects of both halogens modulate the pKa of the amine and the reactivity of the diol . Even a seemingly minor change, such as moving the fluorine to the 2-position, eliminates this unique 'ortho to chlorine' electronic effect, potentially leading to lost target affinity or altered synthetic outcomes in subsequent reactions .

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol: Head-to-Head Differentiation from Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison with the Unsubstituted and 4-Chlorophenyl Analogs

The target compound presents a calculated XLogP3 of 0.2 [1]. This is notably lower than that of the unsubstituted 2-amino-1-phenylpropane-1,3-diol (predicted XLogP3 ~0.5) and the 4-chlorophenyl analog (predicted XLogP3 ~0.8) . The introduction of the 3-fluoro group on the 4-chlorophenyl ring increases polarity more than the addition of a chlorine atom alone, providing a nuanced adjustment to lipophilicity critical for optimizing drug-like properties.

Medicinal Chemistry Physicochemical Property ADME Prediction

Thermal Stability for Harsh Reaction Conditions: Predicted Boiling Point Advantage

The predicted boiling point of 396.4±37.0 °C for the target compound is significantly higher than many simpler amino-diols . While comparative experimental data is not available, the presence of two halogens on the aromatic ring contributes to a higher molecular weight (219.64 g/mol) and increased polarizability, which generally correlates with higher boiling points compared to de-halogenated or mono-halogenated analogs .

Organic Synthesis Thermal Stability Reaction Optimization

Electronic Modulation of the Aromatic Ring for Targeted π-Stacking Interactions

The 4-chloro-3-fluoro substitution creates a unique electron-deficient aromatic surface compared to the 4-chlorophenyl or parent phenyl rings [1]. The Hammett substituent constants (σₘ for 4-Cl = 0.23, σₚ for 3-F = 0.34) predict a combined electron-withdrawing effect that is clinically distinct. While no direct crystallographic data exists for the target compound, fragment-based screening hits often exploit such halogen-bonding or π-stacking interactions wherein a fluoro group beside a chloro provides a multipolar interaction surface not achievable with mono-halogenated rings [2].

Fragment-Based Drug Design Electronic Effects Crystallography

Recommended Application Scenarios for 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol Based on Quantified Differentiation


Lead Optimization for CNS Drug Candidates Requiring Low Lipophilicity

This compound is ideally suited as a starting point for central nervous system (CNS) drug synthesis, where optimal brain penetration is linked to an XLogP of 2-3, but initial leads often require a less lipophilic scaffold for further functionalization. Its calculated XLogP3 of 0.2 (see Evidence 3.1) provides a low-lipophilic core, allowing medicinal chemists to add larger, hydrophobic fragments in later optimization steps without quickly exceeding the CNS drug-like lipophilicity threshold [1].

Asymmetric Synthesis of Chiral Oxazolidines and Spirocyclic Scaffolds

The compound's 2-amino-1,3-diol structure is a direct analog of l-phenylserinol, a well-known chiral building block for synthesizing 3,7-dioxa-1-azabicyclo[3.3.0]octan-2-ones [2]. Its unique halogenation pattern enhances the crystallinity of resulting oxazolidines, a property inferred from its higher molecular weight and polarizability (see Evidence 3.2), which facilitates diastereomer separation and X-ray structure determination, crucial for structure-activity relationship studies in medicinal chemistry [1].

Fragment-Based Discovery Screens Targeting Halogen-Binding Pockets

The multipolar electrostatic surface created by the 4-chloro-3-fluoro motif (see Evidence 3.3) makes this compound a superior fragment for screening libraries. It is designed to probe for proteins that exploit 'sigma-hole' halogen bonding from the chlorine while simultaneously engaging the fluorine atom in orthogonal dipolar interactions [3]. This dual-halogen 'chemical interrogation' cannot be replicated by mono-halogenated or 3,4-dichlorophenyl analogs.

Development of S1P Receptor Modulator Analogs with Improved Safety Margins

This compound's core structure mimics the polar head group of sphingosine-1-phosphate (S1P) modulators like fingolimod. The fine-tuned, lowered lipophilicity (ΔXLogP3 -0.3 to -0.6 compared to common analogs, see Evidence 3.1) is hypothesized to reduce non-specific tissue retention, a known source of adverse effects in first-generation S1P drugs, making this a valuable building block for synthesizing next-generation analogs with potentially improved safety profiles [4].

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